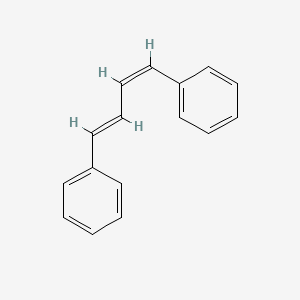

1,4-Diphenylbutadiene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

5808-05-9 |

|---|---|

Molecular Formula |

C16H14 |

Molecular Weight |

206.28 g/mol |

IUPAC Name |

[(1Z,3E)-4-phenylbuta-1,3-dienyl]benzene |

InChI |

InChI=1S/C16H14/c1-3-9-15(10-4-1)13-7-8-14-16-11-5-2-6-12-16/h1-14H/b13-7-,14-8+ |

InChI Key |

JFLKFZNIIQFQBS-MFUUIURDSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C=C\C2=CC=CC=C2 |

Canonical SMILES |

C1=CC=C(C=C1)C=CC=CC2=CC=CC=C2 |

physical_description |

Cream odorless crystalline powder; [Alfa Aesar MSDS] |

vapor_pressure |

0.000354 [mmHg] |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Dance of Molecules: A Technical Guide to the Cis-Trans Photoisomerization of 1,4-Diphenylbutadiene

For Researchers, Scientists, and Drug Development Professionals

The light-induced cis-trans isomerization of 1,4-diphenyl-1,3-butadiene (DPB) serves as a fundamental model for understanding the intricate photophysical and photochemical processes that govern molecular switching. This technical guide provides an in-depth exploration of the core mechanisms, experimental methodologies used to probe these dynamics, and the key quantitative data that underpin our current understanding. The insights derived from studying DPB have significant implications for the rational design of photoswitchable drugs, molecular machines, and advanced materials.

The Core Mechanism: A Journey Through Excited States

The photoisomerization of DPB is a complex process that involves the absorption of light, transition to an electronically excited state, and subsequent structural rearrangement back to the ground state. The specific pathway and efficiency of this process are highly dependent on the starting isomer (trans,trans-, cis,trans-, or cis,cis-DPB) and the surrounding solvent environment.

Upon photoexcitation, the DPB molecule is promoted from its ground electronic state (S₀) to the first excited singlet state (S₁), which has been identified as the 1Bᵤ state. From this excited state, the molecule undergoes a torsional motion, or twisting, around one of the carbon-carbon double bonds. This leads to the formation of a transient, high-energy intermediate known as the perpendicular state (P), where the two halves of the molecule are orthogonal to each other.[1][2] This P-state is a critical juncture in the isomerization process.

The perpendicular intermediate is highly polar, a characteristic that makes its formation and decay sensitive to the polarity of the solvent.[1][2] From the P-state, the molecule can decay back to the ground state, resulting in either the original isomer or the photoisomerized product. The branching ratio between these two pathways determines the quantum yield of the photoisomerization.

For the cis,cis-isomer, particularly in constrained environments like glassy media or the solid state, an alternative "bicycle-pedal" mechanism has been proposed. This concerted mechanism involves the simultaneous rotation around two double bonds, allowing for isomerization with minimal overall molecular motion.[3][4]

Quantitative Insights into Isomerization Dynamics

The efficiency and speed of DPB photoisomerization have been quantified through various spectroscopic techniques. The following tables summarize key quantitative data, offering a comparative view of how different isomers behave in different solvent environments.

| Isomer | Solvent | Photoisomerization Product | Quantum Yield (Φ) | Isomerization Time (τᵢ) |

| trans,trans | n-hexane | cis,trans | 0.1 | 829 ps |

| trans,trans | acetonitrile | cis,trans | 0.4 | 27 ps |

| cis,trans | acetonitrile | trans,trans | - | - |

| cis,cis | n-hexane | cis,trans | - | 5 ps (P → S₀ decay) |

| cis,cis | acetonitrile | cis,trans | - | 1.6 ps (P → S₀ decay) |

Table 1: Photoisomerization Quantum Yields and Times for DPB Isomers. Data compiled from transient absorption spectroscopy studies.[1][2] The isomerization time for trans,trans-DPB reflects the overall process, while for cis,cis-DPB, it represents the decay of the perpendicular intermediate. A dash (-) indicates data not explicitly reported in the cited sources.

Experimental Protocols: Probing the Ultrafast Dynamics

The study of DPB photoisomerization relies on sophisticated experimental techniques capable of resolving events on the femtosecond to nanosecond timescale. Below are detailed methodologies for two key experiments.

Transient Absorption Spectroscopy

Transient absorption (TA) spectroscopy is a powerful pump-probe technique used to observe the evolution of excited states and transient intermediates.

Methodology:

-

Sample Preparation: Solutions of the specific DPB isomer (e.g., trans,trans-DPB) are prepared in the desired solvent (e.g., n-hexane or acetonitrile) at a concentration that yields an optical density of approximately 0.3-0.5 at the excitation wavelength in a 1 mm path length cuvette.

-

Laser Setup: A femtosecond laser system is employed, typically a Ti:Sapphire laser generating pulses of ~100 fs duration. The output is split into two beams: the pump and the probe.

-

Excitation (Pump): The pump beam is tuned to a wavelength that is strongly absorbed by the DPB isomer (e.g., 351 nm for trans,trans-DPB or 320 nm for the cis isomers).[5] This pulse excites a fraction of the molecules to the S₁ state.

-

Probing: The probe beam is passed through a nonlinear crystal (e.g., CaF₂) to generate a white light continuum, covering a broad spectral range. This probe pulse is delayed in time relative to the pump pulse using a motorized delay stage.

-

Data Acquisition: The probe pulse passes through the sample and is then directed to a spectrometer equipped with a CCD detector. The change in absorbance of the sample as a function of wavelength and time delay is recorded.

-

Data Analysis: The transient absorption spectra are analyzed to identify the spectral signatures of the excited state (S₁), the perpendicular intermediate (P), and the ground state recovery. Kinetic analysis of the rise and decay of these signals provides the lifetimes of the transient species and the isomerization times.

Quantum Yield Measurement

The photoisomerization quantum yield (Φ) quantifies the efficiency of the photochemical reaction. It is defined as the number of molecules isomerized per photon absorbed.

Methodology:

-

Actinometry: The photon flux of the light source is determined using a chemical actinometer, such as potassium ferrioxalate. This involves irradiating the actinometer solution and measuring the amount of photochemical product formed, which is directly proportional to the number of absorbed photons.

-

Sample Irradiation: A solution of the DPB isomer of known concentration is irradiated at a specific wavelength for a set period. The absorbance of the solution is monitored at regular intervals using a UV-Vis spectrophotometer.

-

Concentration Analysis: The change in concentration of the starting isomer and the formation of the photoisomer are quantified. This is often done by analyzing the full absorption spectrum and using multicomponent analysis or by using High-Performance Liquid Chromatography (HPLC) to separate and quantify the different isomers.

-

Calculation: The quantum yield is calculated using the following formula: Φ = (Number of molecules isomerized) / (Number of photons absorbed) The number of photons absorbed is determined from the actinometry experiment and the absorbance of the sample.

Visualizing the Process: Pathways and Workflows

To further elucidate the complex processes involved in DPB photoisomerization, the following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow.

Caption: Photoisomerization pathway of trans,trans-DPB.

Caption: Experimental workflow for studying DPB photoisomerization.

References

- 1. benchchem.com [benchchem.com]

- 2. Photoisomerization dynamics of trans-trans, cis-trans, and cis-cis diphenylbutadiene from broadband transient absorption spectroscopy and calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ultrafast transient absorption spectroscopy: principles and application to photosynthetic systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Photoisomerization Paths of α,ω-Diphenylpolyenes: Reaction Rate Dependence on Temperature, Excitation Wavelength, and Deuteration - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 1,4-Diphenyl-1,3-Butadiene via the Wittig Reaction: An In-depth Technical Guide

Introduction

The Wittig reaction, a cornerstone of modern organic synthesis, provides a powerful and versatile method for the formation of carbon-carbon double bonds. Discovered by Georg Wittig in 1954, this reaction utilizes a phosphorus ylide to convert an aldehyde or ketone into an alkene.[1] For this groundbreaking work, Wittig was awarded the Nobel Prize in Chemistry in 1979.[1] This guide provides a comprehensive overview of the synthesis of (E,E)-1,4-diphenyl-1,3-butadiene, a conjugated diene with applications in materials science and as a synthetic intermediate, through the Wittig reaction of cinnamaldehyde (B126680) and benzyltriphenylphosphonium (B107652) chloride.

The overall reaction involves the formation of a resonance-stabilized phosphorus ylide from benzyltriphenylphosphonium chloride, which then reacts with cinnamaldehyde to yield the desired diene and triphenylphosphine (B44618) oxide as a byproduct.[2][3] The high thermodynamic stability of the triphenylphosphine oxide byproduct is a major driving force for this reaction.[4]

Reaction Mechanism

The synthesis of 1,4-diphenyl-1,3-butadiene via the Wittig reaction proceeds through a well-established multi-step mechanism:

-

Ylide Formation: The process begins with the deprotonation of the phosphonium (B103445) salt, benzyltriphenylphosphonium chloride, by a base to form a phosphorus ylide.[5][6] The ylide is a neutral molecule with adjacent positive and negative charges and is stabilized by resonance.[2][6]

-

Nucleophilic Attack and Betaine (B1666868) Formation: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of cinnamaldehyde. This nucleophilic addition leads to the formation of a dipolar intermediate known as a betaine.

-

Oxaphosphetane Formation: The betaine intermediate undergoes an intramolecular cyclization to form a four-membered ring intermediate called an oxaphosphetane.[7][8]

-

Alkene and Triphenylphosphine Oxide Formation: The oxaphosphetane intermediate is unstable and collapses through a concerted process to yield the final products: the alkene (1,4-diphenyl-1,3-butadiene) and the highly stable triphenylphosphine oxide.[7]

The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide. Stabilized ylides, such as the one derived from benzyltriphenylphosphonium chloride, generally lead to the formation of the more thermodynamically stable (E)-alkene.[2][5] In this synthesis, the major product is the (E,E)-1,4-diphenyl-1,3-butadiene isomer due to its greater stability.[2][4]

Visualizing the Synthesis Pathway

The following diagrams illustrate the key steps in the synthesis of 1,4-diphenyl-1,3-butadiene via the Wittig reaction.

References

- 1. webassign.net [webassign.net]

- 2. Lab Report - Synthesis Of 1,4-Diphenyl-1,3-Butadiene | Report - Edubirdie [edubirdie.com]

- 3. unwisdom.org [unwisdom.org]

- 4. The Wittig Reaction Lab Report | Report - Edubirdie [edubirdie.com]

- 5. homework.study.com [homework.study.com]

- 6. Solved 1,4-Diphenyl-1,3-Butadiene Wittig reaction Working | Chegg.com [chegg.com]

- 7. homework.study.com [homework.study.com]

- 8. www1.udel.edu [www1.udel.edu]

An In-depth Technical Guide to the Molecular Structure of trans,trans-1,4-Diphenyl-1,3-butadiene

This guide provides a comprehensive technical overview of the molecular structure of trans,trans-1,4-diphenyl-1,3-butadiene (B188828) (DPB), tailored for researchers, scientists, and professionals in drug development. It encompasses crystallographic data, spectroscopic analysis, and detailed experimental protocols.

Core Molecular Structure and Properties

trans,trans-1,4-Diphenyl-1,3-butadiene is a conjugated polyene hydrocarbon with the chemical formula C₁₆H₁₄. Its structure consists of a 1,3-butadiene (B125203) backbone with phenyl groups attached to the terminal carbons in a trans,trans configuration. This extended π-system is responsible for its characteristic spectroscopic properties and its use as a fluorochrome.

Physical Properties

| Property | Value | Source |

| Molecular Weight | 206.28 g/mol | [1][2][3] |

| Melting Point | 150-152 °C | [3] |

| Boiling Point | 350 °C (at 760 mmHg) | [1][3] |

| Appearance | Light yellow crystalline powder | [4] |

| Solubility | Slightly soluble in water, soluble in hot glacial acetic acid, ether, chloroform, benzene (B151609), and petroleum ether. | [1][4] |

Crystallographic Data

The precise bond lengths and angles of trans,trans-1,4-diphenyl-1,3-butadiene have been determined by X-ray crystallography. The molecule is nearly planar, with slight torsion angles in the butadiene chain and between the phenyl rings and the chain. The following table summarizes key geometric parameters from a representative crystal structure determination.

| Bond/Angle | Atoms Involved | Length (Å) / Angle (°) |

| Bond Lengths | ||

| C=C (butadiene) | C1=C2, C3=C4 | ~1.35 |

| C-C (butadiene) | C2-C3 | ~1.46 |

| C-C (phenyl-butadiene) | C(phenyl)-C1, C(phenyl)-C4 | ~1.48 |

| C-C (aromatic) | Average | ~1.39 |

| Bond Angles | ||

| C=C-C (butadiene) | C1=C2-C3, C2-C3=C4 | ~124° |

| C(phenyl)-C=C | C(phenyl)-C1=C2 | ~122° |

| Torsion Angles | ||

| C=C-C=C | C1=C2-C3=C4 | ~175° (s-trans) |

Note: The exact values can vary slightly depending on the specific crystal packing and experimental conditions. The data presented is a representative summary from typical crystallographic findings.

Spectroscopic Data

The extended conjugation of trans,trans-1,4-diphenyl-1,3-butadiene gives rise to distinct spectroscopic signatures.

¹H NMR Spectroscopy

The ¹H NMR spectrum is characterized by signals from both the aromatic protons of the phenyl rings and the vinylic protons of the butadiene chain. Due to the molecule's symmetry, the spectrum is relatively simple.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Coupling Constant (J, Hz) |

| ~7.2-7.5 | Multiplet | Phenyl protons | - |

| ~6.9-7.1 | Multiplet | α,α' vinylic protons | - |

| ~6.6-6.8 | Multiplet | β,β' vinylic protons | - |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum shows signals for the different carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~137 | Quaternary phenyl carbon |

| ~133 | α,α' vinylic carbons |

| ~129 | β,β' vinylic carbons |

| ~128.7 | ortho-Phenyl carbons |

| ~127.6 | meta-Phenyl carbons |

| ~126.4 | para-Phenyl carbons |

UV-Visible Spectroscopy

The π → π* electronic transitions in the conjugated system result in strong absorption in the UV region.

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| Hexane | 330 | 33,000 |

Infrared (IR) Spectroscopy

The IR spectrum displays characteristic vibrational modes for the aromatic rings and the trans-alkene linkages.

| Wavenumber (cm⁻¹) | Assignment |

| ~3014 | C-H stretch (aromatic and vinylic) |

| ~1500-1600 | C=C stretch (aromatic and alkene) |

| ~990 | =C-H bend (trans-alkene out-of-plane) |

| ~750 and ~690 | C-H bend (monosubstituted benzene out-of-plane) |

Experimental Protocols

Synthesis via Wittig Reaction

A common and effective method for the synthesis of trans,trans-1,4-diphenyl-1,3-butadiene is the Wittig reaction.[5] This procedure involves the reaction of a phosphorus ylide with an aldehyde.

Materials:

-

Benzyltriphenylphosphonium (B107652) chloride

-

Sodium hydroxide (B78521) (50% aqueous solution)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Ethanol (95%)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Ylide Formation: In a round-bottom flask, combine benzyltriphenylphosphonium chloride and cinnamaldehyde in dichloromethane.

-

Add a magnetic stir bar and, while stirring vigorously, introduce a 50% aqueous solution of sodium hydroxide to the flask.

-

Attach a condenser and allow the mixture to reflux at room temperature with vigorous stirring for approximately 30 minutes. The formation of the phosphorus ylide is often indicated by a color change.

-

Reaction with Aldehyde: The in-situ generated ylide reacts with cinnamaldehyde to form a mixture of isomers of 1,4-diphenyl-1,3-butadiene and triphenylphosphine (B44618) oxide.

-

Workup and Isolation: Transfer the reaction mixture to a separatory funnel. Wash the organic layer with water to remove sodium hydroxide and other water-soluble impurities.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the solution to remove the drying agent and evaporate the dichloromethane solvent under reduced pressure.

-

Purification: The crude product, a mixture of isomers, can be purified by recrystallization from a suitable solvent such as 95% ethanol. The trans,trans isomer is typically less soluble and will crystallize out upon cooling, allowing for its separation from the cis,trans isomer and triphenylphosphine oxide.[5]

-

Collect the crystalline product by vacuum filtration and dry.

Characterization Protocols

-

¹H NMR Spectroscopy: Prepare a sample by dissolving a small amount of the purified product in a deuterated solvent such as deuterochloroform (CDCl₃).[5] Acquire the spectrum using a standard NMR spectrometer.

-

UV-Visible Spectroscopy: Prepare a dilute solution of the compound in a UV-transparent solvent like hexane.[6] Record the absorption spectrum over a range of approximately 200-400 nm using a UV-Vis spectrophotometer.[7][8]

Visualizations

The synthesis of trans,trans-1,4-diphenyl-1,3-butadiene via the Wittig reaction can be visualized as a multi-step process.

References

- 1. 1,4-Diphenyl-1,3-butadiene [drugfuture.com]

- 2. trans,trans-1,4-Diphenyl-1,3-butadiene | C16H14 | CID 641683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. trans,trans-1,4-ジフェニル-1,3-ブタジエン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. TRANS,TRANS-1,4-DIPHENYL-1,3-BUTADIENE | 538-81-8 [chemicalbook.com]

- 5. unwisdom.org [unwisdom.org]

- 6. PhotochemCAD | 1,4-Diphenylbutadiene [photochemcad.com]

- 7. sim4t.com [sim4t.com]

- 8. chem.libretexts.org [chem.libretexts.org]

Unveiling the Photophysical Profile of 1,4-Diphenylbutadiene: An In-depth Spectroscopic Guide

For Immediate Release

This technical guide provides a comprehensive overview of the absorption and emission spectral properties of 1,4-diphenylbutadiene, a fluorescent compound of significant interest in various scientific and drug development applications. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and a visual representation of the spectroscopic workflow.

Core Spectroscopic Data

The photophysical characteristics of this compound are summarized in the table below. These values, collated from various studies, provide a quantitative snapshot of its behavior in solution, highlighting its absorption and fluorescence properties.

| Parameter | Value | Solvent | Reference |

| Absorption Maximum (λmax) | 330 nm | Hexane | [1] |

| Molar Absorptivity (ε) | 33,000 cm⁻¹/M | Hexane | [1] |

| Excitation Maximum | 330 nm | Not Specified | [2] |

| Emission Maximum (λem) | 373 nm | Not Specified | [2] |

| Fluorescence Quantum Yield (Φ) | 0.42 | Hexane | [1][3] |

Experimental Protocols

Accurate determination of the absorption and emission spectra of this compound requires meticulous experimental procedures. The following sections detail the methodologies employed in the cited literature.

Absorption Spectroscopy

The measurement of the ultraviolet-visible (UV-Vis) absorption spectrum of this compound is crucial for determining its absorption maxima and molar absorptivity.

Instrumentation and Parameters: A Cary 3 spectrophotometer was utilized for the optical absorption measurements.[3] The key parameters for data collection were a spectral bandwidth of 1.0 nm, a signal averaging time of 0.133 seconds, a data interval of 0.25 nm, and a scan rate of 112.5 nm/min.[3]

Sample Preparation: For accurate measurements, samples of this compound were prepared in a 1 cm pathlength quartz cuvette. The concentration of the solution was adjusted to ensure that the absorbance at the excitation and all emission wavelengths was less than 0.1.[3] This precaution is taken to ensure uniform illumination across the sample and to mitigate the inner-filter effect. The measurements were scaled to a molar extinction coefficient of 33,000 cm⁻¹/M at 330 nm.[3]

Emission Spectroscopy

Fluorescence spectroscopy is employed to characterize the emission properties of this compound, including its emission maximum and quantum yield.

Instrumentation and Parameters: A Spex FluoroMax spectrofluorometer was used to collect the fluorescence emission spectrum.[3] The excitation wavelength was set to 320 nm.[3] Both the excitation and emission monochromators were set to a 1 mm slit width, corresponding to a spectral bandwidth of 4.25 nm.[3] The data was collected with a data interval of 0.5 nm and an integration time of 2.0 seconds.[3]

Sample Preparation and Data Correction: Similar to absorption measurements, the samples were prepared in 1 cm pathlength quartz cells with an absorbance of less than 0.1 at the excitation wavelength.[3] To ensure accuracy, the recorded spectra were corrected for dark counts and the wavelength-dependent sensitivity of the instrument.[3]

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the logical flow of the experimental procedures for determining the absorption and emission spectra of this compound.

Caption: Experimental workflow for spectroscopic analysis of this compound.

Energy Level Transitions

The absorption and emission of light by this compound are governed by electronic transitions between different energy levels. The process can be visualized as follows:

Caption: Jablonski diagram illustrating the absorption and emission processes.

References

An In-depth Technical Guide to the Electronic Excited States of 1,4-Diphenylbutadiene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Diphenylbutadiene (DPB) is a fluorescent molecule that serves as a cornerstone model for understanding the photophysics of linear polyenes, a class of compounds relevant in various fields, including materials science and biological imaging. The arrangement of its electronic excited states and the dynamics of its de-excitation pathways are of fundamental interest. This guide provides a comprehensive overview of the electronic excited states of the trans,trans isomer of 1,4-diphenyl-1,3-butadiene, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing the core concepts.

Photophysical Properties

The photophysics of this compound are governed by the relative energies and interactions of its low-lying electronic excited states. Upon absorption of ultraviolet light, the molecule is promoted from its ground state (S₀, of 1Ag symmetry) to an electronically excited singlet state. The nature and ordering of these excited states dictate the subsequent de-excitation processes, which include fluorescence, internal conversion, and photoisomerization.

A key feature of DPB and other diphenylpolyenes is the presence of two low-lying excited singlet states: the one-photon allowed 1Bu state (S₂) and the one-photon forbidden, two-photon allowed 2Ag state (S₁). The energy ordering of these two states is a critical determinant of the molecule's photophysical behavior and is sensitive to the solvent environment. In nonpolar solvents like n-hexane, the 2Ag state is believed to be located slightly above the 1Bu state.

Quantitative Photophysical Data

The following tables summarize the key quantitative data for trans,trans-1,4-diphenyl-1,3-butadiene (B188828) in various solvents.

Table 1: Spectroscopic Properties of trans,trans-1,4-Diphenyl-1,3-butadiene

| Solvent | Absorption λmax (nm) | Molar Extinction Coefficient (ε) at λmax (M-1cm-1) | Emission λmax (nm) |

| Hexane | 330[1][2] | 33,000 at 330 nm[2] | 373[1] |

| Cyclohexane | - | - | - |

| Acetonitrile | - | - | - |

Table 2: Photophysical Dynamics of trans,trans-1,4-Diphenyl-1,3-butadiene

| Solvent | Fluorescence Quantum Yield (Φf) | Excited State Lifetime (τf) | Isomerization Quantum Yield (Φiso) | Isomerization Time (τi) |

| Hexane | 0.42[2][3] | - | tt → ct: 0.1[4] | 829 ps[4] |

| Acetonitrile | - | - | tt → ct: 0.4[4] | 27 ps[4] |

Signaling Pathways and Electronic Transitions

The interplay between the different electronic states and their deactivation pathways can be visualized through a Jablonski diagram.

Caption: Jablonski diagram for this compound illustrating key electronic transitions.

Experimental Protocols

The study of the electronic excited states of this compound relies on a suite of spectroscopic techniques. Below are detailed methodologies for key experiments.

Synthesis and Purification of trans,trans-1,4-Diphenyl-1,3-butadiene

A common method for the synthesis of trans,trans-1,4-diphenyl-1,3-butadiene is the Wittig reaction.[5][6]

Materials:

-

Benzyltriphenylphosphonium (B107652) chloride

-

Cinnamaldehyde

-

Dichloromethane (B109758) (CH₂Cl₂)

-

50% aqueous Sodium Hydroxide (NaOH)

-

60% aqueous ethanol

Procedure:

-

Combine cinnamaldehyde, benzyltriphenylphosphonium chloride, and dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

-

While stirring vigorously, add 50% aqueous NaOH to the mixture.

-

Allow the reaction to stir at room temperature for 30 minutes.

-

After the reaction is complete, the organic layer is separated, dried, and the solvent is evaporated to yield the crude product.

-

The crude product is then purified by recrystallization from a suitable solvent, such as 60% aqueous ethanol, to yield the pure trans,trans isomer. The purity can be confirmed by melting point determination and spectroscopic methods like NMR.[5]

Steady-State Absorption and Fluorescence Spectroscopy

Objective: To determine the absorption and emission spectra, molar extinction coefficient, and fluorescence quantum yield.

Instrumentation:

Procedure:

-

Sample Preparation: Prepare solutions of this compound in the desired solvent (e.g., hexane) in 1 cm pathlength quartz cuvettes. For fluorescence measurements, the absorbance of the sample at the excitation wavelength should be kept below 0.1 to avoid inner-filter effects.[3]

-

Absorption Measurement: Record the absorption spectrum over a relevant wavelength range (e.g., 200-500 nm). The molar extinction coefficient can be calculated using the Beer-Lambert law.

-

Fluorescence Measurement: Excite the sample at a wavelength where it absorbs strongly (e.g., 330 nm).[1] Record the emission spectrum. The spectra should be corrected for the wavelength-dependent sensitivity of the instrument.

-

Quantum Yield Determination: The fluorescence quantum yield is typically determined relative to a standard with a known quantum yield.[3]

Femtosecond Transient Absorption Spectroscopy

Objective: To investigate the dynamics of the excited states on ultrafast timescales, including excited-state absorption, stimulated emission, and ground-state bleach.

Instrumentation: A typical pump-probe transient absorption setup includes:

-

An amplified Ti:Sapphire laser system generating femtosecond pulses.

-

An optical parametric amplifier (OPA) to generate tunable pump pulses.

-

A mechanism to generate a white-light continuum probe pulse.

-

A motorized delay stage to control the time delay between the pump and probe pulses.

-

A detection system (e.g., a spectrometer with a CCD camera).[7][8][9]

Procedure:

-

Sample Preparation: The sample is placed in a cuvette or a flow cell to prevent photodegradation. The concentration is adjusted to have an optimal optical density at the pump wavelength.

-

Data Acquisition: The sample is excited by an ultrashort pump pulse, and the resulting changes in the absorption of the probe pulse are monitored as a function of time delay and wavelength.

-

Data Analysis: The transient absorption data (ΔA) is plotted as a function of time and wavelength to generate a 2D map. Kinetic traces at specific wavelengths can be fitted to exponential decay models to extract excited-state lifetimes.

Caption: A generalized workflow for a femtosecond transient absorption spectroscopy experiment.

Relationship Between Electronic Excited States

The photophysical behavior of this compound is intricately linked to the relative positioning and coupling of its S₁ (1Bu) and S₂ (2Ag) excited states.

Caption: The relationship between the key electronic states of this compound and their deactivation pathways.

Conclusion

The electronic excited states of this compound present a fascinating case study in molecular photophysics. The close proximity of the 1Bu and 2Ag excited states leads to complex deactivation dynamics that are highly sensitive to the molecular environment. A thorough understanding of these properties, facilitated by the experimental and theoretical approaches outlined in this guide, is crucial for the rational design of novel materials and probes with tailored photophysical characteristics. The provided data and protocols offer a solid foundation for researchers and professionals delving into the intricate world of polyene photochemistry.

References

- 1. Spectrum [this compound] | AAT Bioquest [aatbio.com]

- 2. PhotochemCAD | this compound [photochemcad.com]

- 3. This compound [omlc.org]

- 4. Photoisomerization dynamics of trans-trans, cis-trans, and cis-cis diphenylbutadiene from broadband transient absorption spectroscopy and calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lab Report - Synthesis Of 1,4-Diphenyl-1,3-Butadiene | Report - Edubirdie [edubirdie.com]

- 6. unwisdom.org [unwisdom.org]

- 7. nathan.instras.com [nathan.instras.com]

- 8. OPG [opg.optica.org]

- 9. Ultrafast transient absorption spectroscopy: principles and application to photosynthetic systems - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 1,4-Diphenylbutadiene in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,4-diphenylbutadiene, a conjugated hydrocarbon of significant interest in materials science and as a fluorescent probe. Due to a scarcity of precise quantitative solubility data in publicly available literature, this document focuses on collating qualitative solubility information and presenting a standardized experimental protocol for its quantitative determination.

Solubility Profile of this compound

This compound exists as different isomers, with the trans,trans-isomer being the most common and stable. The solubility can vary between isomers. The data presented below primarily pertains to the trans,trans-isomer, which is a crystalline solid at room temperature.

The solubility of this compound is dictated by its nonpolar hydrocarbon structure. Following the principle of "like dissolves like," it exhibits good solubility in nonpolar and some polar aprotic organic solvents, while its solubility in polar protic solvents, especially water, is limited.

Table 1: Qualitative Solubility of trans,trans-1,4-Diphenyl-1,3-butadiene in Common Organic Solvents

| Solvent Class | Solvent Name | Qualitative Solubility | Reference |

| Ethers | Diethyl Ether | Soluble, Sparingly Soluble | |

| Halogenated | Chloroform | Soluble | |

| Aromatics | Benzene | Soluble | |

| Toluene | Soluble (implied)¹ | ||

| o-Xylene | Soluble (implied)¹ | ||

| Mesitylene | Soluble (implied)¹ | ||

| Alkanes | Petroleum Ether | Soluble | |

| Hexane | Soluble (used for recrystallization)[1] | ||

| Esters | Ethyl Acetate | Soluble (implied)¹ | |

| Ketones | Cyclohexanone | Soluble (implied)¹ | |

| Alcohols | Ethanol | Soluble[2], Slightly Soluble | |

| Carboxylic Acids | Glacial Acetic Acid | Soluble (in hot solvent) | |

| Amides | Dimethylformamide | Soluble | |

| Nitriles | Acetonitrile | Soluble (implied)¹ | |

| Ethers (cyclic) | Dioxane | Soluble (implied)¹ | |

| Halogenated (alkane) | 1,2-Dichloroethane | Soluble (implied)¹ | |

| Aqueous | Water | Slightly Soluble[1][3][4] |

¹Implied solubility from its use as a solvent in a Diels-Alder reaction study involving trans,trans-1,4-diphenyl-1,3-butadiene. The study did not report solubility limits.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for the gravimetric determination of the solubility of this compound in a given organic solvent. This method can be adapted to various temperatures to construct a solubility curve.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance (readable to at least 0.1 mg)

-

Glass vials with airtight caps (B75204) (e.g., screw-cap vials with PTFE liners)

-

Volumetric flasks and pipettes

-

Syringe filters (PTFE, 0.2 µm pore size)

-

Drying oven

-

Inert gas supply (e.g., nitrogen or argon)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial. The excess solid should be clearly visible.

-

Accurately pipette a known volume of the selected solvent into the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation is reached.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrated, stop the agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) glass syringe.

-

Quickly attach a syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry collection vial. This step must be performed rapidly to avoid cooling and precipitation of the solute.

-

-

Solvent Evaporation and Mass Determination:

-

Accurately weigh the collection vial containing the filtered saturated solution.

-

Evaporate the solvent from the vial. This can be achieved by placing the vial in a drying oven at a temperature below the boiling point of the solvent and the melting point of this compound. A gentle stream of inert gas can be used to accelerate evaporation.

-

Once all the solvent has evaporated and a constant weight is achieved, reweigh the vial containing the dry this compound residue.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty vial from the final weight of the vial with the residue.

-

The solubility can be expressed in various units, such as grams per 100 mL of solvent or moles per liter.

Solubility ( g/100 mL) = (Mass of residue (g) / Volume of aliquot (mL)) * 100

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Refer to the Safety Data Sheet (SDS) for this compound and the specific solvent being used for detailed handling and disposal information.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of an organic compound.

Caption: Experimental workflow for determining the solubility of an organic compound.

References

- 1. TRANS,TRANS-1,4-DIPHENYL-1,3-BUTADIENE | 538-81-8 [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. trans,trans-1,4-Diphenyl-1,3-butadiene, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. TRANS,TRANS-1,4-DIPHENYL-1,3-BUTADIENE CAS#: 538-81-8 [m.chemicalbook.com]

A Technical Guide to the Fluorescence Quantum Yield of 1,4-Diphenylbutadiene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fluorescence quantum yield of 1,4-diphenylbutadiene (DPB), a molecule of significant interest in photophysical and photochemical studies. This document details quantitative data, experimental methodologies for its measurement, and the underlying photophysical processes.

Quantitative Data on Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) of this compound is notably sensitive to its solvent environment. In non-polar hydrocarbon solvents, the quantum yield is moderate, while it is known to have a significant, though less consistently quantified, fluorescence in alcoholic solvents. The competition between fluorescence and photoisomerization is a key factor governing its emissive properties.[1][2]

Below is a summary of the reported fluorescence quantum yield values for trans,trans-1,4-diphenyl-1,3-butadiene (B188828) in various solvents.

| Solvent | Quantum Yield (Φf) | Excitation Wavelength (λex) | Emission Wavelength (λem, max) | Reference |

| Hexane | 0.42 | 320 nm | ~350-450 nm | [3] |

| Cyclohexane (B81311) | 0.42 | 330 nm | Not Specified | [4] |

| Benzene | Low | Not Specified | Not Specified | [1][5] |

| Methylcyclohexane | Low | Not Specified | Not Specified | [1][5] |

| Perfluorohexane | Low | Not Specified | Not Specified | [1][5] |

| Ethanol | Significant | Not Specified | Not Specified |

Note on Solvent Effects: The fluorescence quantum yield of trans,trans-DPB is influenced by the polarity and viscosity of the solvent. In hydrocarbon solvents, where the molecule is less solvated, non-radiative decay pathways such as photoisomerization can be more prevalent, leading to lower quantum yields.[1][5] In contrast, in more polar or viscous solvents like alcohols, the energy barrier for isomerization may increase, resulting in a higher fluorescence quantum yield.

Experimental Protocol: Relative Fluorescence Quantum Yield Measurement

The determination of the fluorescence quantum yield of this compound is most commonly and accurately performed using the relative method. This involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

Materials and Instrumentation

-

This compound (DPB): High purity, preferably recrystallized.

-

Fluorescence Standard: A compound with a known and stable quantum yield that absorbs and emits in a similar spectral region to DPB. For an excitation around 320-330 nm, a suitable standard could be Quinine Sulfate in 0.1 M H₂SO₄ (Φf ≈ 0.55) or 9,10-diphenylanthracene (B110198) in cyclohexane (Φf ≈ 0.90).

-

Solvents: Spectroscopic grade solvents (e.g., hexane, cyclohexane, ethanol).

-

Spectrophotometer: A UV-Vis spectrophotometer for measuring absorbance.

-

Spectrofluorometer: A calibrated spectrofluorometer capable of recording corrected emission spectra (e.g., Spex FluoroMax).[3]

-

Quartz Cuvettes: 1 cm path length quartz cuvettes for both absorbance and fluorescence measurements.

Solution Preparation

-

Stock Solutions: Prepare stock solutions of both DPB and the chosen fluorescence standard in the desired solvent.

-

Working Solutions: Prepare a series of dilute working solutions of both the DPB and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[3] A typical range of absorbances would be 0.02, 0.04, 0.06, 0.08, and 0.1.

Measurement Procedure

-

Absorbance Measurement: Record the UV-Vis absorption spectra of all working solutions (DPB and standard) and a solvent blank. Note the absorbance at the chosen excitation wavelength.

-

Fluorescence Measurement:

-

Set the excitation wavelength on the spectrofluorometer (e.g., 320 nm).

-

Record the corrected fluorescence emission spectrum for each of the working solutions of the standard and DPB.

-

Record the fluorescence spectrum of the solvent blank.

-

-

Data Processing:

-

Subtract the solvent blank spectrum from each of the recorded fluorescence spectra.

-

Integrate the area under each corrected fluorescence emission spectrum.

-

Calculation of Quantum Yield

The relative fluorescence quantum yield (Φf,sample) is calculated using the following equation:

Φf,sample = Φf,std * (m_sample / m_std) * (η_sample² / η_std²)

Where:

-

Φf,std is the known quantum yield of the standard.

-

m_sample and m_std are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

-

η_sample and η_std are the refractive indices of the sample and standard solutions (if different solvents are used).

A plot of integrated fluorescence intensity versus absorbance should be linear, and the gradient of this line is used in the calculation.

Visualization of Experimental Workflow and Photophysical Pathways

Experimental Workflow for Relative Quantum Yield Determination

Caption: Workflow for relative fluorescence quantum yield determination.

Photophysical Deactivation Pathways of this compound

Upon absorption of a photon, an excited singlet state (S₁) of this compound is formed. This excited state can then decay back to the ground state (S₀) through several competing pathways:

-

Fluorescence: Radiative decay by emission of a photon.

-

Internal Conversion (IC): Non-radiative decay to the ground state, often involving vibrational relaxation.

-

Intersystem Crossing (ISC): A non-radiative transition to the triplet state (T₁).

-

Photoisomerization: A significant non-radiative pathway for DPB, involving rotation around the carbon-carbon double bonds, leading to cis-trans isomerization.

Caption: Photophysical deactivation pathways for this compound.

References

An In-depth Technical Guide to Identifying Isomers of 1,4-Diphenylbutadiene: The cis,cis and cis,trans Configurations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification and characterization of the cis,cis and cis,trans isomers of 1,4-diphenylbutadiene. A foundational understanding of these stereoisomers is critical in various research and development applications, including materials science and as potential scaffolds in medicinal chemistry. This document outlines common synthetic routes, detailed experimental protocols for characterization, and key quantitative data to differentiate between the isomers.

Synthesis of this compound Isomers

The most prevalent method for synthesizing this compound is the Wittig reaction.[1][2][3] This reaction involves the coupling of a phosphorus ylide with an aldehyde or ketone. Specifically, the reaction of benzyltriphenylphosphonium (B107652) chloride with cinnamaldehyde (B126680) can yield a mixture of 1,4-diphenyl-1,3-butadiene isomers.[1][4] The stereochemical outcome of the Wittig reaction can be influenced by the stability of the ylide and the reaction conditions, often producing a mixture of (E,E) and (E,Z) isomers.[1] The Horner-Wadsworth-Emmons reaction is an alternative method that typically favors the formation of (E)-alkenes.[5][6]

Photochemical isomerization can also be employed to interconvert between the different isomers of this compound.[7][8] Irradiation of the cis,cis isomer can lead to the formation of the trans,trans and cis,trans isomers.[7]

Experimental Protocols for Isomer Identification

The identification of the cis,cis and cis,trans isomers of this compound relies on a combination of chromatographic and spectroscopic techniques.

Thin-Layer Chromatography (TLC)

Thin-layer chromatography is a rapid and effective method for the initial assessment of isomer separation and purity.[1][4] Due to differences in polarity and molecular shape, the various isomers will exhibit different retention factors (Rf) on a TLC plate.

Experimental Protocol:

-

Sample Preparation: Dissolve a small amount of the crude reaction mixture or the isolated product in a suitable solvent such as acetone (B3395972) or dichloromethane.[4]

-

TLC Plate Spotting: Spot the dissolved sample onto a silica (B1680970) gel TLC plate.[4]

-

Development: Develop the TLC plate in a chamber containing an appropriate solvent system, such as petroleum ether.[4]

-

Visualization: Visualize the separated spots under a UV lamp.[4] The different isomers should appear as distinct spots with different Rf values. While one source reported nearly identical Rf values of 0.21 for cis,trans and 0.22 for trans,trans, variance is generally expected due to their differing chemical properties.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy is a powerful tool for the definitive identification of the cis and trans configurations of the double bonds in this compound. The key diagnostic feature is the coupling constant (J-value) between the vinylic protons.

Experimental Protocol:

-

Sample Preparation: Dissolve the purified isomer in a deuterated solvent, such as deuterochloroform (CDCl₃).[7][9]

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard NMR spectrometer.

-

Spectral Analysis: Analyze the region corresponding to the vinylic protons (typically in the range of 6.0-7.5 ppm). The coupling constant between adjacent vinylic protons is indicative of the double bond geometry. A coupling constant greater than 10 Hz is characteristic of a trans configuration, while a smaller coupling constant is indicative of a cis configuration.[1] For instance, a reported ¹H NMR spectrum of the cis,trans-isomer showed a doublet with a coupling constant of 15.55 Hz for the trans portion and another doublet with a J value of 11.55 Hz for the cis part in a related deuterated compound.[9]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to distinguish between the isomers based on their different absorption maxima (λmax). The extended conjugation in the trans isomers generally leads to a red-shift (longer wavelength) in the λmax compared to the cis isomers.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the purified isomer in a UV-transparent solvent, such as hexane (B92381) or cyclohexane.[8][10]

-

Data Acquisition: Record the UV-Vis absorption spectrum over a suitable wavelength range (e.g., 200-400 nm).

-

Spectral Analysis: Determine the λmax for each isomer. For example, the trans,trans-1,4-diphenyl-1,3-butadiene (B188828) in hexane has a reported absorption maximum at 330 nm.[10]

Quantitative Data Summary

The following tables summarize key quantitative data for the isomers of this compound, aiding in their identification and characterization.

| Isomer | Melting Point (°C) |

| (E,E)-1,4-diphenyl-1,3-butadiene | 150-153[1][2] |

| (E,Z)-1,4-diphenyl-1,3-butadiene | 88[1] |

Table 1: Melting Points of this compound Isomers

| Isomer | Spectroscopic Data | Solvent |

| (E,E)-1,4-diphenyl-1,3-butadiene | λmax = 330 nm, ε = 33000 M⁻¹cm⁻¹[10][11] | Hexane |

| (E,E)-1,4-diphenyl-1,3-butadiene | ¹H NMR: Multiplet centered at δ 6.97 (benzylic vinyl Hs)[7] | CDCl₃ |

| (E,Z)-1,4-diphenyl-1,3-butadiene | ¹H NMR: Signals in the δ 6.32−6.72 region[7] | CDCl₃ |

Table 2: Spectroscopic Data for this compound Isomers

Visualized Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate the experimental workflow for identifying the isomers of this compound and the photochemical relationship between them.

Caption: Experimental workflow for the synthesis, separation, and identification of this compound isomers.

Caption: Photochemical isomerization pathways of this compound (DPB).

References

- 1. Lab Report - Synthesis Of 1,4-Diphenyl-1,3-Butadiene | Report - Edubirdie [edubirdie.com]

- 2. unwisdom.org [unwisdom.org]

- 3. webassign.net [webassign.net]

- 4. m.youtube.com [m.youtube.com]

- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Medium effects on the direct cis-trans photoisomerization of 1,4-diphenyl-1,3-butadiene in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. PhotochemCAD | this compound [photochemcad.com]

- 11. This compound [omlc.org]

Methodological & Application

Application Notes: Using 1,4-Diphenylbutadiene as a Fluorescent Probe in Lipid Bilayers

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fluidity of lipid bilayers is a critical parameter that governs the function of cellular membranes, influencing protein activity, signaling, and transport. The ability to accurately measure membrane fluidity is essential in biophysical research and drug development. Fluorescent probes offer a sensitive method to investigate the microenvironment of lipid bilayers.

While 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) is the most widely characterized and utilized probe for membrane fluidity studies, its structural analog, trans,trans-1,4-diphenyl-1,3-butadiene (B188828) (DPB), presents as a potential alternative.[1][2] DPB is a hydrophobic, rod-shaped molecule that aligns within the acyl chain region of the lipid bilayer. Its fluorescence properties, particularly its fluorescence anisotropy, are sensitive to the rotational mobility of the probe, which is directly influenced by the viscosity and order of the surrounding lipid environment.[3][4] A decrease in membrane fluidity restricts the probe's rotation, leading to a higher fluorescence anisotropy value. Conversely, in a more fluid membrane, the probe rotates more freely, resulting in lower anisotropy.[2]

This document provides a detailed protocol for utilizing 1,4-diphenylbutadiene (DPB) to measure the steady-state fluorescence anisotropy in model lipid bilayer systems, such as liposomes.

Principle of the Method: Fluorescence Anisotropy

Fluorescence anisotropy measures the extent of polarization of emitted light after excitation with polarized light. When a fluorescent molecule is excited by vertically polarized light, only those molecules with their absorption dipole oriented parallel to the light's polarization vector will be excited (photoselection).

If the molecule remains stationary between absorption and emission, the emitted light will also be polarized. However, if the molecule rotates during the fluorescence lifetime, the emitted light will be depolarized. The degree of this depolarization is inversely related to the local environmental viscosity, or "microviscosity".

In a lipid bilayer:

-

High Anisotropy (Low Fluidity): In a tightly packed, gel-phase bilayer, the rotational motion of the DPB probe is highly restricted. The emitted fluorescence remains largely polarized, resulting in a high anisotropy value (r).

-

Low Anisotropy (High Fluidity): In a loosely packed, liquid-disordered phase bilayer, DPB can rotate more freely. This rotational diffusion leads to significant depolarization of the emitted fluorescence, resulting in a low anisotropy value (r).

The steady-state fluorescence anisotropy (r) is calculated from the fluorescence intensities measured parallel (I∥) and perpendicular (I⊥) to the polarization of the excitation light, corrected for instrument bias using a G-factor.

Formula for Anisotropy (r):

r = (I∥ - G * I⊥) / (I∥ + 2 * G * I⊥)

Where the G-factor (Grating factor) = IHV / IHH, correcting for the differential transmission of horizontally and vertically polarized light by the instrument.

Data Presentation

Photophysical Properties of Fluorescent Probes

The following table summarizes the known photophysical properties of this compound (DPB) in an organic solvent and provides a comparison with the more commonly used 1,6-diphenyl-1,3,5-hexatriene (DPH). Data for probes within lipid bilayers is highly dependent on the specific lipid composition and temperature.

| Property | This compound (DPB) | 1,6-Diphenyl-1,3,5-hexatriene (DPH) |

| Excitation Max (λex) | ~330 nm (in Hexane)[5] | ~350 nm (in POPC)[1] |

| Emission Max (λem) | ~373 nm (in Hexane)[5] | ~428 nm (in POPC)[1] |

| Quantum Yield (ΦF) | 0.42 (in Hexane)[6] | ~0.8 (in DPPC, 30°C) |

| Fluorescence Lifetime (τ) | Not widely reported in lipids | ~7-10 ns (in bilayers) |

| Typical Location | Deep within the hydrophobic core[7] | Deep within the hydrophobic core[7] |

Example Anisotropy Data

This table illustrates typical steady-state anisotropy (r) values that would be expected for a hydrophobic probe like DPB or DPH in different lipid phases. These values should be determined experimentally for each specific system.

| Lipid Bilayer System | Phase | Expected Fluidity | Expected Anisotropy (r) |

| DPPC (Dipalmitoylphosphatidylcholine) at 25°C | Gel (Lβ') | Low | High (> 0.3) |

| DPPC (Dipalmitoylphosphatidylcholine) at 50°C | Liquid Crystalline (Lα) | High | Low (< 0.15) |

| DOPC (Dioleoylphosphatidylcholine) at 25°C | Liquid Crystalline (Lα) | High | Low (~0.1) |

| DPPC:Cholesterol (1:1) at 25°C | Liquid Ordered (Lo) | Intermediate | Intermediate (~0.25-0.3) |

Experimental Protocols & Visualizations

Workflow for Membrane Fluidity Measurement

The overall process involves preparing the lipid vesicles, incorporating the fluorescent probe, performing the fluorescence measurements, and finally, calculating the anisotropy to determine membrane fluidity.

Caption: Experimental workflow for measuring membrane fluidity.

Protocol 1: Preparation of Large Unilamellar Vesicles (LUVs)

-

Lipid Stock Preparation: Prepare a stock solution of the desired lipid(s) (e.g., 10 mg/mL DPPC) in a volatile organic solvent like chloroform (B151607) or a chloroform:methanol mixture.

-

Thin Film Formation: In a round-bottom flask, add the required volume of lipid stock solution. Remove the solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall. Further dry the film under high vacuum for at least 2 hours to remove residual solvent.

-

Hydration: Add the desired aqueous buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) to the flask to achieve the final lipid concentration (e.g., 1-5 mM). Hydrate the film by vortexing vigorously above the lipid's main phase transition temperature (Tm). For DPPC, this is >41°C. This process results in the formation of multilamellar vesicles (MLVs).

-

Extrusion: To create uniformly sized LUVs (e.g., 100 nm), pass the MLV suspension through a polycarbonate membrane with a defined pore size using a mini-extruder apparatus. This should also be performed at a temperature above the Tm of the lipid. Typically, 11-21 passes are sufficient.

Protocol 2: Incorporation of DPB and Anisotropy Measurement

-

Probe Stock Solution: Prepare a stock solution of this compound (DPB) at approximately 0.1-0.5 mM in a suitable solvent like ethanol or tetrahydrofuran (B95107) (THF). Store protected from light.

-

Probe Incorporation: Add a small volume of the DPB stock solution to the prepared LUV suspension while vortexing. The final probe-to-lipid molar ratio should be low, typically between 1:200 and 1:1000, to avoid probe aggregation and self-quenching. The final solvent concentration (e.g., ethanol) should be less than 1% (v/v) to minimize its effect on the bilayer.

-

Incubation: Incubate the mixture for 30-60 minutes at a temperature above the lipid Tm in the dark to ensure complete partitioning of the DPB into the lipid bilayers.

-

Fluorometer Setup:

-

Set the excitation wavelength to 330 nm and the emission wavelength to 373 nm . Note: These wavelengths may need optimization for your specific lipid system as they are based on measurements in organic solvent.[5]

-

Set the excitation and emission slit widths (e.g., 5 nm).

-

Equilibrate the sample cuvette holder to the desired experimental temperature.

-

-

Measurement:

-

Place the DPB-labeled liposome (B1194612) sample in a quartz cuvette.

-

Measure the four fluorescence intensities required for calculation:

-

IVV : Excitation polarizer at Vertical (0°), Emission polarizer at Vertical (0°).

-

IVH : Excitation polarizer at Vertical (0°), Emission polarizer at Horizontal (90°).

-

IHV : Excitation polarizer at Horizontal (90°), Emission polarizer at Vertical (0°).

-

IHH : Excitation polarizer at Horizontal (90°), Emission polarizer at Horizontal (90°).

-

-

Record the intensity from a "blank" sample (unlabeled liposomes) to check for background signal.

-

Protocol 3: Data Analysis

-

Calculate the G-Factor: The G-factor corrects for instrumental bias.

-

G = IHV / IHH

-

-

Calculate Anisotropy (r): Use the G-factor to calculate the corrected anisotropy value.

-

r = (IVV - G * IVH) / (IVV + 2 * G * IVH)

-

-

Interpret the Data: Compare the calculated r values between different samples or experimental conditions. A higher r value indicates lower membrane fluidity, while a lower r value indicates higher membrane fluidity.

Visualization: Principle of Fluorescence Anisotropy in Membranes

Caption: Effect of membrane fluidity on probe rotation and anisotropy.

References

- 1. Plasma membrane fluidity in isolated rat hepatocytes: comparative study using DPH and TMA-DPH as fluorescent probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Differential Polarized Phase Fluorometric Investigations of Diphenylhexatriene in Lipid Bilayers. Quantitation of Hindered Depolarizing Rotations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorescence Techniques to Study Lipid Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bmglabtech.com [bmglabtech.com]

- 5. Spectrum [this compound] | AAT Bioquest [aatbio.com]

- 6. This compound [omlc.org]

- 7. Location of diphenylhexatriene (DPH) and its derivatives within membranes: comparison of different fluorescence quenching analyses of membrane depth - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Witt-ig Synthesis of 1,4-Diphenyl-1,3-Butadiene

Introduction

The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of a carbon-carbon double bond from a carbonyl compound and a phosphorus ylide. This protocol details the synthesis of 1,4-diphenyl-1,3-butadiene, a conjugated diene, via the Wittig reaction between cinnamaldehyde (B126680) and benzyltriphenylphosphonium (B107652) chloride. The procedure is robust and illustrates a key synthetic transformation for researchers in organic chemistry and drug development. The (E,E)-isomer is the major product due to the stability of the intermediate ylide.[1]

Reaction Principle

The synthesis is a two-step process. First, a phosphonium (B103445) salt, benzyltriphenylphosphonium chloride, is prepared from the reaction of triphenylphosphine (B44618) with benzyl (B1604629) chloride.[2] In the second step, a strong base is used to deprotonate the phosphonium salt, forming a phosphorus ylide. This ylide then reacts with cinnamaldehyde in a nucleophilic addition to the carbonyl group, followed by a rearrangement and elimination sequence to yield the desired alkene, 1,4-diphenyl-1,3-butadiene, and triphenylphosphine oxide as a byproduct.[2][3] The strong phosphorus-oxygen double bond formed in the byproduct is a major driving force for this reaction.[4]

Experimental Protocol

This protocol is adapted from established laboratory procedures for the Wittig synthesis of 1,4-diphenyl-1,3-butadiene.[1][5]

Materials and Reagents:

-

Benzyltriphenylphosphonium chloride

-

Cinnamaldehyde

-

Dichloromethane (B109758) (CH2Cl2)

-

50% aqueous Sodium Hydroxide (NaOH)

-

Anhydrous Sodium Sulfate (B86663) (Na2SO4)

-

Petroleum Ether

-

Ethanol (B145695) (95%)

Equipment:

-

Round-bottom flask (5 mL)

-

Magnetic stir bar and stir plate

-

Air condenser

-

Conical tube

-

Pipettes

-

Test tubes

-

Vacuum filtration apparatus (Büchner funnel)

-

Melting point apparatus

-

Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber

Procedure:

-

Reaction Setup: In a 5 mL round-bottom flask, combine 0.394 g of benzyltriphenylphosphonium chloride, 0.13 mL of cinnamaldehyde, and 1.0 mL of dichloromethane.[1]

-

Ylide Formation and Wittig Reaction: Add a magnetic stir bar to the flask and, while stirring vigorously, add 0.50 mL of 50% aqueous sodium hydroxide.[1] Attach a long air condenser to the flask and wrap a cold, wet paper towel around it. Continue to stir the mixture vigorously at room temperature for 30 minutes.[1]

-

Work-up and Extraction: Transfer the reaction mixture to a conical tube. Rinse the reaction flask with 2.0 mL of dichloromethane followed by 1.5 mL of water and add these washings to the conical tube.[1] Gently mix the contents of the conical tube and allow the layers to separate. Remove the upper aqueous layer with a pipette and discard it.[1]

-

Drying the Organic Layer: Transfer the organic layer to a clean test tube and add a small amount of anhydrous sodium sulfate to dry the solution.[1]

-

Isolation of Crude Product: Pipette the dried dichloromethane solution into a pre-weighed sample vial. The solvent can be evaporated in a fume hood, possibly aided by a gentle stream of air or nitrogen.[5]

-

Purification by Recrystallization: To the crude product, add approximately 4 mL of boiling 95% ethanol and dissolve the solid.[5] Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.[5]

-

Final Product Collection: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold 60% aqueous ethanol.[1] Allow the product to dry completely.

-

Characterization: Determine the mass of the dried product and calculate the percent yield. Measure the melting point of the purified 1,4-diphenyl-1,3-butadiene. The literature melting point for the (E,E) isomer is around 150-153°C.[6][7] Analyze the purity of the product using Thin Layer Chromatography (TLC) with petroleum ether as the eluent.[1]

Data Presentation

| Reagent/Product | Molecular Weight ( g/mol ) | Amount Used | Moles (mmol) | Density (g/mL) | Melting Point (°C) | Boiling Point (°C) |

| Benzyltriphenylphosphonium Chloride | 388.87 | 0.394 g | ~1.01 | - | 323-332 | - |

| Cinnamaldehyde | 132.16 | 0.13 mL | ~0.99 | 1.05 | -7.5 | 248 |

| Dichloromethane (Solvent) | 84.93 | 1.0 mL (+ 2.0 mL for washing) | - | 1.33 | -97.7 | 39.6 |

| 50% aq. Sodium Hydroxide (Base) | 40.00 | 0.50 mL | - | ~1.52 | - | - |

| (E,E)-1,4-Diphenyl-1,3-butadiene | 206.28 | (Theoretical Yield: ~0.204 g) | ~0.99 | - | 150-153 | 350 |

| Triphenylphosphine Oxide (Byproduct) | 278.29 | - | - | - | 156 | 360 |

Data compiled from multiple sources.[1]

Experimental Workflow Diagram

Caption: Workflow for the Wittig synthesis of 1,4-diphenyl-1,3-butadiene.

References

Application Notes and Protocols for 1,4-Diphenylbutadiene and its Derivatives in Organic Electronics and OLEDs

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Diphenylbutadiene (DPB) and its derivatives are conjugated molecules that have garnered significant interest in the field of organic electronics due to their unique photophysical properties and charge-carrying capabilities. These materials serve as crucial building blocks for various components of Organic Light-Emitting Diodes (OLEDs), including the emissive and charge transport layers. This document provides detailed application notes and experimental protocols for the utilization of a high-performance DPB derivative, N,N′-[(Diphenyl-N,N′-bis)9,9,-dimethyl-fluoren-2-yl]-benzidine (BF-DPB), as a hole transport material (HTM) in state-of-the-art OLEDs. Additionally, the fundamental properties of the parent compound, this compound, are presented as a reference.

This compound (DPB): Photophysical Properties

This compound is a well-characterized fluorescent compound. Its key photophysical properties in solution are summarized below.

| Property | Value | Conditions |

| Excitation Peak | 330 nm | In hexane |

| Emission Peak | 373 nm | In hexane, upon 320 nm excitation[1][2] |

| Fluorescence Quantum Yield | 0.42 | In cyclohexane[2][3] |

| Molar Extinction Coefficient | 33,000 cm⁻¹/M | At 330 nm in hexane[2][3] |

These properties make DPB a potential candidate as a blue-emitting material in OLEDs or as a fluorescent probe.

Application of BF-DPB as a Hole Transport Material in High-Efficiency OLEDs

A derivative of this compound, N,N′-[(Diphenyl-N,N′-bis)9,9,-dimethyl-fluoren-2-yl]-benzidine (BF-DPB), has demonstrated exceptional performance as a hole transport material in both red and green phosphorescent OLEDs. Its high thermal stability and suitable electronic properties lead to devices with low operating voltages and high efficiencies.

Material Properties of BF-DPB

| Property | Value |

| Glass Transition Temperature (Tg) | 160 °C |

| Ionization Potential (IP) | 5.23 eV |

| Hole Mobility (μh) | 5.7 × 10⁻⁵ cm²/(V·s) |

Performance of OLEDs Utilizing BF-DPB as the Hole Transport Layer

The following tables summarize the performance of red and green phosphorescent OLEDs fabricated with BF-DPB as the hole transport layer, doped with 4 wt.% F₆-TCNNQ. These devices exhibit impressive performance metrics without the use of light extraction structures.[4]

Red Phosphorescent OLED

| Parameter | Value at 1000 cd/m² |

| Luminous Efficacy (LE) | 35.1 lm/W |

| External Quantum Efficiency (EQE) | 18.9% |

| Driving Voltage | 2.6 V |

| Brightness at 3.2 V | 10,000 cd/m² |

Green Phosphorescent OLED

| Parameter | Value at 1000 cd/m² |

| Luminous Efficacy (LE) | 74.0 lm/W |

| Driving Voltage | 3.1 V |

| Brightness at 3.1 V | 10,000 cd/m² |

Experimental Protocols

Synthesis of N,N′-[(Diphenyl-N,N′-bis)9,9,-dimethyl-fluoren-2-yl]-benzidine (BF-DPB)

A general synthetic route to BF-DPB involves a Buchwald-Hartwig amination reaction. A key intermediate, 2-bromofluorene, is first synthesized and then methylated to 9,9-dimethyl-2-bromofluorene. The final step is the palladium-catalyzed cross-coupling of 9,9-dimethyl-2-bromofluorene with N,N'-diphenylbenzidine. The product is then purified by sublimation for use in high-vacuum thermal evaporation.

Fabrication Protocol for High-Efficiency OLEDs using BF-DPB

This protocol details the fabrication of a multilayer phosphorescent OLED using thermal evaporation in a high-vacuum chamber.[4]

1. Substrate Preparation:

- Start with glass substrates pre-coated with a 90 nm thick layer of indium tin oxide (ITO) as the anode.

- Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

- Dry the substrates with nitrogen gas and treat them with oxygen plasma to enhance the work function of the ITO and remove any residual organic contaminants.

2. Organic and Metal Layer Deposition:

- Transfer the cleaned substrates into a high-vacuum chamber with a base pressure of 10⁻⁸ mbar.

- Deposit the following layers sequentially by thermal evaporation:

- Hole Transport Layer (HTL): 40 nm of BF-DPB doped with 4 wt.% of 2,2′-(perfluoronaphthalene-2,6-diylidene)dimalononitrile (F₆-TCNNQ).

- Electron Blocking Layer (EBL): 10 nm of N,N′-di(naphthalene-1-yl)-N,N′-diphenylbenzidine (NPB).

- Emissive Layer (EML): 20 nm of a host material, such as bis-(2-methyl-8-chinolinolato)–(4-phenyl-phenolato)-aluminium(III) (BAlq₂), doped with a phosphorescent emitter (e.g., Iridium(III)bis(2-methyldibenzo[f,h]quinoxaline)(acetylacetonate) for red emission).

- Hole Blocking Layer (HBL): 10 nm of 4,7-diphenyl-1,10-phenanthroline (B7770734) (BPhen).

- Electron Transport Layer (ETL): 40 nm of BPhen doped with Cesium (Cs).

- Cathode: 100 nm of Aluminum (Al).

3. Encapsulation:

- After deposition, encapsulate the devices in a nitrogen-filled glovebox using a glass lid and a UV-curable epoxy resin to protect the organic layers from moisture and oxygen.

Visualizations

OLED Fabrication Workflow

Caption: Workflow for the fabrication of a high-efficiency OLED device.

Energy Level Diagram of a BF-DPB based OLED

Caption: Energy level diagram of a multilayer OLED with BF-DPB as the HTL.

References

Application Notes and Protocols: 1,4-Diphenylbutadiene in Polymer Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Diphenyl-1,3-butadiene (DPB) is a conjugated diene monomer that holds significant potential as a building block in polymer chemistry. Its rigid phenyl groups and conjugated backbone can impart unique thermal, mechanical, and optical properties to the resulting polymers. While the homopolymerization of DPB is not extensively documented in publicly available literature, its structural analogs, such as 2,3-diphenyl-1,3-butadiene (B1231347) and 1-phenyl-1,3-butadiene (B73350), provide valuable insights into its reactivity and the characteristics of the polymers that can be obtained. This document provides detailed application notes and protocols for the polymerization of DPB, drawing upon established methods for structurally similar monomers. The primary polymerization techniques discussed are anionic and Ziegler-Natta polymerization.

Anionic Polymerization of Diphenylbutadiene Analogs

Anionic polymerization is a powerful technique for synthesizing polymers with well-defined molecular weights and narrow molecular weight distributions (low polydispersity index, PDI). This method is particularly suitable for monomers with electron-withdrawing substituents, although it can be adapted for other vinyl monomers under controlled conditions. The living nature of anionic polymerization allows for the synthesis of block copolymers with unique architectures.

Application Notes:

Polymers derived from diphenylbutadiene analogs via anionic polymerization exhibit high thermal stability. For instance, poly(2,3-diphenyl-1,3-butadiene) has a glass transition temperature (Tg) of 98 °C and a melting point (Tm) of 170 °C, suggesting a semi-crystalline nature with a high degree of thermal stability.[1] The resulting polymers are typically produced with a high degree of stereoregularity, predominantly forming 1,4-addition products.[1] The living nature of the polymerization allows for precise control over the polymer's molecular weight by adjusting the monomer-to-initiator ratio.

Quantitative Data: Anionic Polymerization of 2,3-Diphenyl-1,3-butadiene

| Initiator | Solvent | Temperature (°C) | Mn ( g/mol ) | Mw/Mn (PDI) | Tg (°C) | Tm (°C) | Microstructure |

| Cumylpotassium | THF | -78 | Controlled | < 1.1 | 98 | 170 | 1,4-addition (90% cis, 10% trans) |

| s-BuLi | THF | -78 | Controlled | < 1.1 | 98 | 170 | 1,4-addition (90% cis, 10% trans) |

| s-BuLi | Benzene | 40 | Controlled | < 1.1 | 98 | 170 | 1,4-addition |

Data sourced from the anionic polymerization of 2,3-diphenyl-1,3-butadiene, a structural isomer of 1,4-diphenylbutadiene.[1]

Experimental Protocol: Anionic Polymerization of this compound (Adapted from 2,3-Diphenyl-1,3-butadiene)[1]

Materials:

-

1,4-Diphenyl-1,3-butadiene (DPB) monomer, purified by recrystallization or sublimation.

-

Anhydrous tetrahydrofuran (B95107) (THF) or benzene, freshly distilled from a suitable drying agent (e.g., sodium/benzophenone ketyl).

-

Initiator: sec-Butyllithium (s-BuLi) or cumylpotassium solution, titrated prior to use.

-

Methanol (B129727) (for termination).

-

Argon or nitrogen gas (high purity).

-

Standard high-vacuum glassware (Schlenk line or glovebox).

Procedure:

-

Purification: Rigorously purify all reagents and solvents to remove protic impurities that can terminate the living polymerization.

-

Apparatus Setup: Assemble the polymerization reactor under a high-vacuum line or in an inert atmosphere glovebox. The reactor should be equipped with a magnetic stirrer and ports for the addition of reagents.

-

Solvent and Monomer Addition: Introduce the desired amount of anhydrous solvent (THF or benzene) into the reactor via cannula transfer. Add the purified DPB monomer to the solvent.

-

Initiation: Cool the reactor to the desired temperature (-78 °C for THF, 40 °C for benzene). Add the calculated amount of initiator solution dropwise to the stirred monomer solution. The appearance of a characteristic color may indicate the formation of the living anionic chain ends.

-

Polymerization: Allow the polymerization to proceed for the desired time. The reaction is typically fast in polar solvents like THF.

-

Termination: Terminate the polymerization by adding a small amount of degassed methanol. The color of the solution should disappear.

-

Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).

-

Purification and Drying: Filter the precipitated polymer, wash it with the non-solvent, and dry it under vacuum to a constant weight.

-

Characterization: Characterize the polymer using techniques such as Gel Permeation Chromatography (GPC) for molecular weight and PDI, Nuclear Magnetic Resonance (NMR) for microstructure analysis, and Differential Scanning Calorimetry (DSC) for thermal properties (Tg and Tm).

Anionic Polymerization Workflow

Caption: Workflow for the anionic polymerization of this compound.

Ziegler-Natta Polymerization of Phenyl-Substituted Butadienes

Ziegler-Natta catalysts are highly effective for the stereospecific polymerization of olefins and dienes. These catalyst systems, typically composed of a transition metal compound and an organoaluminum co-catalyst, can produce polymers with high degrees of regio- and stereoselectivity.

Application Notes:

For phenyl-substituted butadienes like 1-phenyl-1,3-butadiene, Ziegler-Natta polymerization can yield highly stereoregular polymers. For example, using a titanium-based catalyst with methylaluminoxane (B55162) (MAO) as a co-catalyst results in poly(1-phenyl-1,3-butadiene) with high 3,4-regioselectivity and isotacticity.[2] The properties of the resulting polymers, such as the glass transition temperature, can be tuned by copolymerizing with other monomers. Post-polymerization hydrogenation can further modify the polymer properties by removing residual double bonds, which can improve flexibility.[2]

Quantitative Data: Ziegler-Natta Polymerization of 1-Phenyl-1,3-butadiene

| Catalyst System | Solvent | Temperature (°C) | Yield (%) | Regioselectivity | Isotacticity (mmmm) | Tg (°C) |

| Ti[OSSO]-type/MAO | Toluene (B28343) | 25 | - | >99% (3,4-insertion) | >99% | - |

| Ti[OSSO]-type/MAO | Toluene | 40 | - | >99% (3,4-insertion) | >99% | - |

| Ti[OSSO]-type/MAO | Toluene | 80 | 65 | >99% (3,4-insertion) | >99% | ~80 |